ent-Moxifloxacin Hydrochloride

Fluoroquinolone chirality Enantiomeric purity Pharmaceutical impurity profiling

ent-Moxifloxacin Hydrochloride (CAS 1394029-14-1) is the (4aR,7aR)- or (R,R)-enantiomer of moxifloxacin hydrochloride, a fourth-generation 8-methoxy fluoroquinolone antibacterial agent. While the clinically administered form is exclusively the (S,S)-enantiomer (CAS 186826-86-8), the (R,R)-enantiomer is a stereochemically inverted analog that arises as a process impurity during synthesis and is formally designated as Moxifloxacin EP Impurity G and USP Moxifloxacin Related Compound G.

Molecular Formula C21H25ClFN3O4
Molecular Weight 437.9 g/mol
CAS No. 1394029-14-1
Cat. No. B3101494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Moxifloxacin Hydrochloride
CAS1394029-14-1
Molecular FormulaC21H25ClFN3O4
Molecular Weight437.9 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl
InChIInChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m1./s1
InChIKeyIDIIJJHBXUESQI-VAGBGMFXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ent-Moxifloxacin Hydrochloride (CAS 1394029-14-1): Stereoidentity, Pharmacopoeial Classification, and Procurement Rationale


ent-Moxifloxacin Hydrochloride (CAS 1394029-14-1) is the (4aR,7aR)- or (R,R)-enantiomer of moxifloxacin hydrochloride, a fourth-generation 8-methoxy fluoroquinolone antibacterial agent [1]. While the clinically administered form is exclusively the (S,S)-enantiomer (CAS 186826-86-8), the (R,R)-enantiomer is a stereochemically inverted analog that arises as a process impurity during synthesis and is formally designated as Moxifloxacin EP Impurity G and USP Moxifloxacin Related Compound G [2]. The compound possesses two chiral centers within its octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl side chain, giving rise to four possible stereoisomers; the (R,R)-form is the enantiomer of the pharmacologically active (S,S)-species and is chemically distinguishable only by its opposite three-dimensional configuration at both asymmetric carbons [3].

Why ent-Moxifloxacin Hydrochloride Cannot Be Interchanged with Clinical Moxifloxacin or Other Fluoroquinolone Standards


Substituting ent-moxifloxacin hydrochloride for clinical moxifloxacin hydrochloride or for a generic fluoroquinolone impurity standard introduces two distinct and consequential risks. First, the (R,R)-enantiomer is recognized by both the European Pharmacopoeia and the United States Pharmacopeia as a specified chiral impurity (Impurity G / Related Compound G) with a defined acceptance criterion of NMT 0.15% in the drug substance [1]; regulatory submissions that fail to employ authentic (R,R)-reference material during enantiomeric purity testing risk generating non-compliant analytical data and jeopardizing ANDA/NDA approval. Second, the general fluoroquinolone structure-activity paradigm—well-documented for ofloxacin, where the (S)-enantiomer (levofloxacin) is up to 100-fold more potent than its (R)-counterpart—establishes that stereochemical inversion at the chiral centers of the bicyclic side chain is expected to alter target binding to DNA gyrase and topoisomerase IV, modulating both antibacterial potency and the cardiac safety profile [2]. Using a non-authentic standard or an undefined stereoisomer mixture would confound comparative pharmacological, toxicological, and environmental fate studies [3].

ent-Moxifloxacin Hydrochloride (CAS 1394029-14-1): Quantitative Differentiation Evidence Against Closest Comparators


Stereochemical Identity: (4aR,7aR) vs. (4aS,7aS) Configuration as the Definitive Differentiation from Clinical Moxifloxacin

ent-Moxifloxacin hydrochloride is unequivocally distinguished from clinical moxifloxacin hydrochloride by its absolute stereochemistry at both chiral centers. Clinical moxifloxacin bears the (4aS,7aS) configuration (also designated (1S,6S) in the 2,8-diazabicyclo[4.3.0]nonane nomenclature), while ent-moxifloxacin bears the mirror-image (4aR,7aR) configuration [1]. This is not a diastereomer or a positional isomer but the true enantiomeric pair, meaning the two compounds possess identical physicochemical properties (molecular weight 437.89 g/mol as HCl salt, identical solubility and pKa) and can only be distinguished by their interaction with plane-polarized light or with chiral environments such as enzymatic active sites, chiral stationary phases, or biological receptors [2]. The InChI Key for the (S,S)-enantiomer is FABPRXSRWADJSP-MEDUHNTESA-N; that for the (R,R)-enantiomer differs in the stereochemical layer.

Fluoroquinolone chirality Enantiomeric purity Pharmaceutical impurity profiling

Pharmacopoeial Designation as a Specified Chiral Impurity with a Quantitative Acceptance Criterion

ent-Moxifloxacin hydrochloride is codified in the European Pharmacopoeia (Ph. Eur. 11) as Impurity G and in the United States Pharmacopeia (USP–NF 2025) as Moxifloxacin Related Compound G, a specified chiral impurity that must be monitored and quantified in the active pharmaceutical substance [1]. The USP monograph establishes a quantitative acceptance criterion of NMT 0.15% for this (R,R)-isomer in moxifloxacin hydrochloride drug substance, up from the earlier NMT 0.10% threshold [2]. In the USP chromatographic system, Moxifloxacin Related Compound G elutes at a relative retention time of 0.78 relative to moxifloxacin (1.0), with a required resolution of NLT 2.0 between the two peaks and a signal-to-noise ratio of NLT 5 for the sensitivity solution at 0.8 µg/mL [3]. This formal pharmacopoeial status distinguishes the compound from generic or non-specified impurities, making it indispensable for regulatory-compliant batch release testing.

Pharmaceutical quality control AND/NDA regulatory submission USP/EP impurity profiling

Validated Limit of Detection and Quantification for the (R,R)-Isomer by Improved Pharmacopoeial HPLC

The Salkić et al. (2025) study provides the most recent and rigorously validated quantitative performance metrics for the determination of the (R,R)-isomer (impurity G) in moxifloxacin drug substance. Using an improved isocratic chiral HPLC method with copper(II)-sulfate and L-isoleucine as chiral mobile-phase additives on an achiral C18 column (150 × 4.6 mm, 3 µm), the method achieved a limit of detection (LOD) of 0.098 µg/mL and a limit of quantification (LOQ) of 0.298 µg/mL for the (R,R)-isomer, with linearity demonstrated across 0.30–2.50 µg/mL (R² > 0.998) [1]. Compared to the official European Pharmacopoeia method, this optimized method required significantly lower amounts of chiral agents (0.01 M copper sulfate) and shorter analysis time, while maintaining baseline resolution [2]. By contrast, the official USP method operates in gradient mode with a total runtime of 85 minutes, representing a throughput limitation in routine quality control settings [3].

Chiral HPLC method validation Impurity quantification Ligand-exchange chromatography

Retention of Antibacterial Activity Against Respiratory Pathogens Despite Stereochemical Inversion

Unlike the ofloxacin paradigm where the (R)-enantiomer is essentially devoid of antibacterial activity, the (R,R)-isomer of moxifloxacin retains demonstrable antibacterial activity. According to impurity characterization data, Moxifloxacin Related Compound G 'shows antibacterial activity including all major upper and lower respiratory tract pathogens' and is described as 'one of the most active fluoroquinolones against pneumococci' [1]. This finding is significant because it suggests that the stereochemical requirements for DNA gyrase/topoisomerase IV inhibition by 8-methoxy fluoroquinolones differ from those of older fluoroquinolones such as ofloxacin, where antibacterial activity resides almost entirely in the (S)-enantiomer (levofloxacin), which is up to 100-fold more potent than the (R)-enantiomer [2]. While direct head-to-head MIC90 values for the (R,R)- vs. (S,S)-moxifloxacin against specific strains are not published in the peer-reviewed open literature, the documented retention of anti-pneumococcal activity by the (R,R)-isomer provides a functional differentiation that separates it from the inactive enantiomers of earlier-generation fluoroquinolones.

Fluoroquinolone antibacterial spectrum Streptococcus pneumoniae Structure-activity relationship

Availability as a Certified Pharmacopoeial Reference Standard with Assigned Purity

ent-Moxifloxacin hydrochloride is commercially available as both a USP Reference Standard (Catalog No. 1448672, 15 mg) and as a Chinese Pharmacopoeia reference standard (Catalog No. 510179, 30 mg) with a certified purity of 95.40% assigned by HPLC-UV [1]. The compound is also distributed by multiple qualified vendors as a characterized impurity standard with full analytical documentation including NMR, MS, IR, and HPLC purity data compliant with ICH Q3A/Q3B regulatory guidelines [2]. This certified-reference-material status differentiates it from research-grade enantiomers of moxifloxacin that may lack pharmacopoeial traceability, verified purity, or the stability-indicating documentation required for GMP-compliant quality control laboratories. The typical storage condition is 2–8°C under inert atmosphere due to hygroscopicity, which further distinguishes it from the more stable (S,S)-API that can be stored at controlled room temperature [3].

Reference standard procurement Pharmaceutical analytical testing ISO 17034 certified reference material

ent-Moxifloxacin Hydrochloride (CAS 1394029-14-1): Evidence-Backed Application Scenarios for Scientific and Industrial Users


Regulatory Enantiomeric Purity Testing of Moxifloxacin Hydrochloride API and Drug Products

ent-Moxifloxacin hydrochloride serves as the indispensable system suitability and calibration reference material for the enantiomeric purity test mandated by Ph. Eur. 11 and USP–NF 2025 monographs [1]. In this application, the (R,R)-reference standard is used to establish the relative retention time (0.78 vs. moxifloxacin at 1.0), verify resolution (NLT 2.0), and confirm signal-to-noise ratio (NLT 5 at 0.8 µg/mL sensitivity solution) before quantifying the (R,R)-impurity content against the NMT 0.15% acceptance criterion [2]. The validated LOD of 0.098 µg/mL and LOQ of 0.298 µg/mL reported by Salkić et al. (2025) demonstrate that the (R,R)-isomer can be reliably detected and quantified at levels far below the regulatory threshold, confirming fitness-for-purpose [3].

Chiral HPLC and Capillary Electrophoresis Method Development and Validation

The (R,R)-moxifloxacin enantiomer is the critical opposite-stereoisomer analyte required for developing, optimizing, and validating any enantioselective analytical method intended for moxifloxacin purity assessment. Both the cyclodextrin-based CSP method (Rašević et al. 2023) and the ligand-exchange chiral HPLC method (Salkić et al. 2025) require authentic (R,R)-moxifloxacin reference material to establish enantiomeric elution order, calculate separation factors, and validate method accuracy through spike-recovery experiments across the linear range of 0.30–2.50 µg/mL [1]. The availability of well-characterized ent-moxifloxacin hydrochloride with documented purity enables method transfer between laboratories and supports the AQbD (Analytical Quality by Design) framework recommended by ICH Q14 [2].

Comparative Antibacterial Pharmacology and Resistance Mechanism Studies

Because the (R,R)-isomer retains antibacterial activity against key respiratory pathogens—including Streptococcus pneumoniae—it constitutes a scientifically valid tool for investigating the stereochemical determinants of fluoroquinolone binding to DNA gyrase and topoisomerase IV [1]. Unlike the (R)-enantiomer of ofloxacin, which is essentially inactive and thus of limited mechanistic value beyond negative control, ent-moxifloxacin can be employed in dose-response assays, mutant selection window studies, and co-crystallization experiments to deconvolute the contribution of each chiral center to target engagement, resistance emergence, and the QT-prolongation liability that has been associated with the fluoroquinolone class [2].

Environmental Fate and Ecotoxicological Enantiomer-Specific Monitoring

Chiral fluoroquinolones undergo enantioselective biodegradation, adsorption, and runoff in wastewater treatment plants and surface waters, leading to enantiomeric fraction (EF) shifts that can confound environmental risk assessment if only achiral or racemic analysis is performed [1]. ent-Moxifloxacin hydrochloride is required as the authentic (R,R)-standard for chiral LC-MS/MS methods that simultaneously profile moxifloxacin enantiomers in environmental matrices, enabling accurate determination of EF values and assessment of enantiomer-specific ecotoxicity to aquatic organisms [2].

Quote Request

Request a Quote for ent-Moxifloxacin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.